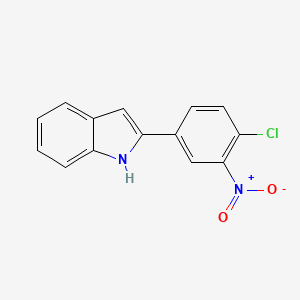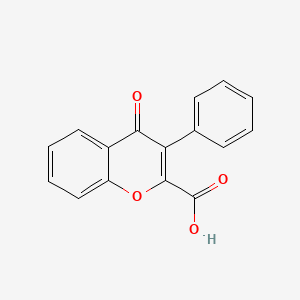
2-(4-Chloro-3-nitrophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro and nitro group attached to the phenyl ring, which is further connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole typically involves the reaction of 4-chloro-3-nitroaniline with indole under specific conditions. One common method includes the use of a catalyst such as copper to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification process often involves crystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and azides are commonly used nucleophiles for substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-(4-amino-3-nitrophenyl)-1H-indole can be formed.
Reduction Products: The reduction of the nitro group yields 2-(4-chloro-3-aminophenyl)-1H-indole.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)-1H-indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but lacks the indole ring.
2-(4-Bromo-3-nitrophenyl)-1H-indole: Similar structure with a bromo group instead of a chloro group.
2-(4-Chloro-3-nitrophenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1H-indole is unique due to the combination of the indole ring with the chloro and nitro substituents, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
918482-41-4 |
|---|---|
Fórmula molecular |
C14H9ClN2O2 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
2-(4-chloro-3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-5-10(8-14(11)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H |
Clave InChI |
PCYAWMMMNOAEDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)










![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)

